molecular formula C8H8N4 B1300808 4-(1H-1,2,4-triazol-1-yl)aniline CAS No. 6523-49-5

4-(1H-1,2,4-triazol-1-yl)aniline

Cat. No. B1300808
CAS RN: 6523-49-5
M. Wt: 160.18 g/mol
InChI Key: BLNPEJXSNSBBNM-UHFFFAOYSA-N
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Patent
US05801170

Procedure details

4-(1,2,4-Triazol-1-yl)nitrobenzene (0.5 g, 3 mmol) and Pd/C (500 mg) in ethanol (50 ml) were hydrogenated at rtp for 3 days. The suspension was filtered through celite, evaporated under reduced pressure to afford a white solid (418 mg, 87%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=2)[CH:5]=[N:4][CH:3]=[N:2]1>C(O)C.[Pd]>[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=2)[CH:5]=[N:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1(N=CN=C1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 418 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.